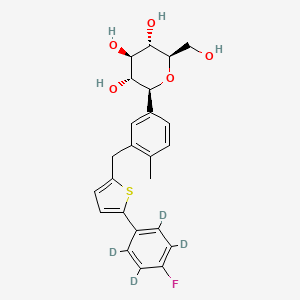
Canagliflozin D4
描述
卡格列净 D4 是卡格列净的一种氘代形式,卡格列净是一种钠-葡萄糖共转运蛋白 2 (SGLT2) 抑制剂。它主要用于治疗 2 型糖尿病。 通过抑制 SGLT2,卡格列净 D4 减少肾脏中葡萄糖的重吸收,导致尿中葡萄糖排泄增加,从而降低血糖水平 .
作用机制
卡格列净 D4 通过抑制肾脏近端小管中的钠-葡萄糖共转运蛋白 2 (SGLT2) 来发挥作用。这种抑制减少了从肾小管腔中重吸收的葡萄糖,导致尿中葡萄糖排泄增加。 分子靶标包括 SGLT2 蛋白,所涉及的途径主要与葡萄糖代谢和肾功能有关 .
生化分析
Biochemical Properties
Canagliflozin D4 interacts with the SGLT2 enzyme, which is mainly located in the proximal tubule of the kidney . By inhibiting SGLT2, this compound blocks the reabsorption of filtered glucose from the glomeruli into the body, thereby increasing urinary excretion of glucose .
Cellular Effects
This compound has been shown to impair T cell effector function via metabolic suppression in autoimmunity . It inhibits T cell receptor signaling, impacting on ERK and mTORC1 activity, concomitantly associated with reduced c-Myc . Additionally, this compound has been found to have beneficial effects on the heart and potentially on the kidneys .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of SGLT2, which leads to an increase in the excretion of glucose in the urine . This action is insulin-independent and provides an upper hand to enhance renal glucose elimination .
Temporal Effects in Laboratory Settings
In a study conducted over 18 weeks, this compound was found to improve glycemic control and reduce body weight in patients with type 1 diabetes in conjunction with insulin therapy . It was also associated with an increased risk of hypoglycemia .
Dosage Effects in Animal Models
These studies have shown that SGLT2 inhibitors can reduce the risk of cardiovascular events and slow the progression of kidney function decline in type 2 diabetes .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose reabsorption in the kidneys . By inhibiting SGLT2, it prevents the reabsorption of glucose from the blood, which is filtered through the kidneys, and hence facilitates the excretion of glucose in urine .
Transport and Distribution
This compound is orally active and rapidly absorbed, achieving peak plasma concentrations in 1–2 hours . It has an oral bioavailability of 65% .
Subcellular Localization
The exact subcellular localization of this compound is not specified in the available literature. As an SGLT2 inhibitor, it primarily acts on the SGLT2 transporters, which are located in the proximal tubule of the kidney .
准备方法
合成路线和反应条件
卡格列净 D4 的合成涉及多个步骤,从市售起始原料开始。关键步骤包括核心结构的形成、氘原子的引入以及最终的纯化。 反应条件通常涉及使用有机溶剂、催化剂以及控制的温度和压力条件,以确保高产率和纯度 .
工业生产方法
卡格列净 D4 的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率、成本效益和环境可持续性进行了优化。 先进的技术,如连续流动反应器和自动化合成,用于提高生产率并确保质量一致 .
化学反应分析
反应类型
卡格列净 D4 会发生各种化学反应,包括:
氧化: 卡格列净 D4 可以被氧化形成各种代谢产物。
还原: 还原反应可以改变卡格列净 D4 中的官能团。
取代: 取代反应可以将不同的官能团引入分子中.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在控制条件下采用各种卤化剂和亲核试剂.
形成的主要产物
科学研究应用
卡格列净 D4 具有广泛的科学研究应用:
化学: 用作分析化学中定量和鉴定卡格列净及其代谢产物的参考标准。
生物学: 研究其对葡萄糖代谢和肾功能的影响。
医学: 研究其在治疗 2 型糖尿病及其相关的血管和肾脏疾病方面的潜在益处。
相似化合物的比较
类似化合物
达格列净: 另一种具有类似降血糖作用的 SGLT2 抑制剂。
恩格列净: 除了血糖控制外,还以其心血管益处而闻名。
依格列净: 一种具有相当疗效的较新的 SGLT2 抑制剂.
独特性
卡格列净 D4 由于其氘取代而具有独特性,这可以提高其代谢稳定性和药代动力学性质。 这种修饰可能导致比非氘代类似物更好的治疗效果和更少的副作用 .
属性
IUPAC Name |
(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[[5-(2,3,5,6-tetradeuterio-4-fluorophenyl)thiophen-2-yl]methyl]phenyl]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1/i4D,5D,6D,7D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNGUQKDFGDXSJ-OQRSEGJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[2H])[2H])F)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl (Z)-icos-11-enoate](/img/structure/B3026214.png)
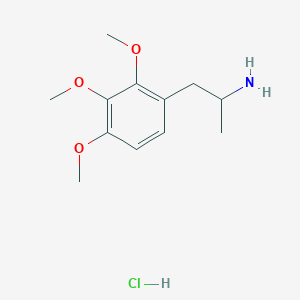
![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)
![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)
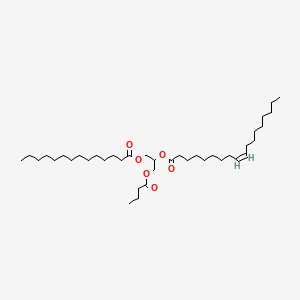
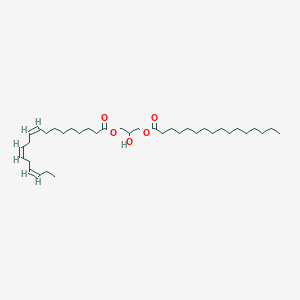
![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)
![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)
![9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026228.png)
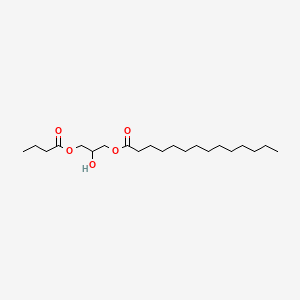
![Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026231.png)
![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)
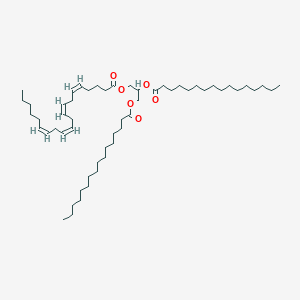
![N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026236.png)
